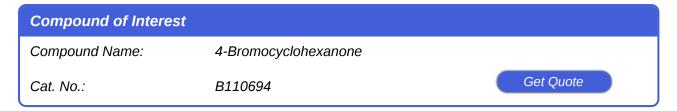


Application Note: Mechanism and Protocol for the Favorskii Rearrangement of α-Bromocyclohexanone

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Favorskii rearrangement is a powerful and well-established reaction in organic synthesis, primarily involving the base-catalyzed rearrangement of α -halo ketones to form carboxylic acid derivatives.[1][2] A significant application of this reaction is the ring contraction of cyclic α -halo ketones, providing an efficient route to smaller carbocyclic systems.[3] For instance, a six-membered ring like cyclohexanone can be converted into a five-membered cyclopentane ring system.[3] This rearrangement proceeds through a highly strained cyclopropanone intermediate.[4][5]

This document provides a detailed overview of the mechanism, experimental protocols, and quantitative data for the Favorskii rearrangement.

Note on Substrate: The canonical Favorskii rearrangement requires the halogen to be on a carbon atom alpha (α) to the carbonyl group. The title "**4-Bromocyclohexanone**" refers to a gamma (γ) halo-ketone, which does not undergo the standard Favorskii rearrangement. This protocol will therefore focus on the reaction of 2-Bromocyclohexanone, the correct substrate for the described ring contraction to a cyclopentanecarboxylate derivative.

Reaction Mechanism







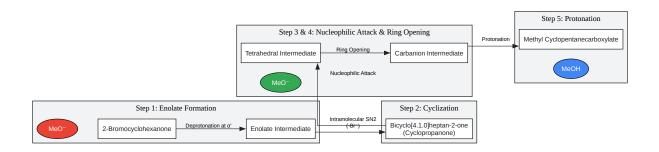
The widely accepted mechanism for the Favorskii rearrangement of 2-bromocyclohexanone involves several key steps, starting with the formation of an enolate and proceeding through a bicyclic cyclopropanone intermediate.[1][3] The reaction is typically carried out with a base such as sodium methoxide (NaOMe) in methanol (MeOH) to yield the corresponding methyl ester.[1]

Step-by-Step Mechanism:

- Enolate Formation: A strong base, such as a methoxide ion (MeO⁻), abstracts an acidic α'proton from the carbon on the side of the ketone away from the bromine atom (C6).[4] This
 deprotonation results in the formation of a resonance-stabilized enolate ion.[3]
- Intramolecular Cyclization: The enolate undergoes an intramolecular nucleophilic attack on the carbon atom bearing the bromine (C2). This SN2-type displacement of the bromide ion forms a strained bicyclo[4.1.0]heptan-2-one intermediate (a cyclopropanone).[6]
- Nucleophilic Attack: The methoxide nucleophile attacks the electrophilic carbonyl carbon of the cyclopropanone intermediate. This opens the carbonyl π -bond and forms a tetrahedral intermediate.[4]
- Ring Opening: The tetrahedral intermediate collapses, reforming the carbonyl double bond.
 This is accompanied by the cleavage of one of the internal C-C bonds of the former
 cyclopropane ring to relieve ring strain. This cleavage occurs to form the more stable
 carbanion.[3]
- Protonation: The resulting carbanion is rapidly protonated by the solvent (methanol) to yield the final, stable ring-contracted product, methyl cyclopentanecarboxylate.

Mechanism Workflow





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Caption: Mechanism of the Favorskii rearrangement of 2-Bromocyclohexanone.

Quantitative Data Summary

The efficiency of the Favorskii rearrangement can be influenced by factors such as the choice of base, solvent, and reaction temperature. Below is a summary of typical reaction parameters for the ring contraction of an α -halocyclohexanone.



Parameter	Value / Condition	Notes
Substrate	2-Bromocyclohexanone	Halogen can also be Chlorine or Iodine.[6]
Base / Nucleophile	Sodium Methoxide (NaOMe)	Alkoxides yield esters; hydroxides yield carboxylic acids.[1]
Solvent	Methanol (MeOH) / Diethyl Ether (Et ₂ O)	Anhydrous conditions are preferred.
Temperature	55 °C	The reaction is often heated to ensure completion.[6]
Reaction Time	4 hours	Monitored by TLC until starting material is consumed.[6]
Typical Yield	78%	Reported for a similar substrate under these conditions.[6]

Experimental Protocol

This protocol describes the synthesis of methyl cyclopentanecarboxylate from 2-bromocyclohexanone via the Favorskii rearrangement.[6][7]

Materials and Equipment:

- 2-Bromocyclohexanone
- Sodium metal (Na)
- Anhydrous Methanol (MeOH)
- Anhydrous Diethyl Ether (Et2O)
- Saturated aqueous Ammonium Chloride (NH₄Cl)
- Brine (Saturated aqueous NaCl)



- Magnesium Sulfate (MgSO₄)
- · Round-bottom flasks
- Reflux condenser
- Magnetic stirrer and heat plate/oil bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration
- Silica gel for flash chromatography

Procedure:

- Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), carefully add sodium metal (2.2 equivalents) to anhydrous methanol. Stir the mixture at 0 °C until all the sodium has reacted to form a fresh solution of sodium methoxide.
- Reaction Setup: In a separate flask, dissolve 2-bromocyclohexanone (1.0 equivalent) in anhydrous diethyl ether.
- Initiation of Reaction: Transfer the solution of 2-bromocyclohexanone to the freshly prepared sodium methoxide solution at 0 °C via cannula. A white slurry will form.
- Reaction Progression: Allow the reaction mixture to warm to ambient temperature. Equip the flask with a reflux condenser and place it in a preheated oil bath at 55 °C. Stir the mixture vigorously for 4 hours.
- Workup and Quenching: After 4 hours, cool the reaction mixture to ambient temperature and then further cool to 0 °C in an ice/water bath. Dilute the mixture with diethyl ether. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.



- Extraction: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. Extract the aqueous layer two more times with diethyl ether.
- Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo using a rotary evaporator.
- Purification: Purify the crude residue by silica gel flash chromatography to afford the final product, methyl cyclopentanecarboxylate.[6] The structure can be confirmed by NMR and IR spectroscopy.[7]

Applications in Research and Development

The Favorskii rearrangement is a valuable tool in synthetic chemistry with several key applications:

- Synthesis of Strained Ring Systems: The reaction is famously used in the synthesis of complex and highly strained molecules, such as cubane.[1]
- Natural Product Synthesis: Ring contraction is a key step in the synthesis of various natural products and alkaloids where a five-membered ring is a core structural motif.[4]
- Access to Functionalized Cyclopentanes: The reaction provides a reliable method for synthesizing functionalized cyclopentane derivatives, which are common scaffolds in medicinal chemistry and drug development.

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